molecular formula C8H9ClO3 B1599000 Methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate CAS No. 35351-32-7

Methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate

Cat. No.: B1599000
CAS No.: 35351-32-7
M. Wt: 188.61 g/mol
InChI Key: DFCNNNDDPZDIOT-UHFFFAOYSA-N
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Description

Methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate is an organic compound with the molecular formula C8H9ClO3 It is a derivative of furan, a heterocyclic organic compound, and contains both a chloromethyl and a methyl group attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate can be synthesized through several methods. One common approach involves the chloromethylation of methyl 2-methylfuran-3-carboxylate. This reaction typically uses chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2) under acidic conditions . The reaction proceeds via the formation of a chloromethyl carbocation, which then reacts with the furan ring to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of environmentally friendly solvents and catalysts is also emphasized to adhere to green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products such as azido derivatives or thiocyanate derivatives.

    Oxidation: Products like furanones or carboxylic acids.

    Reduction: Products such as alcohols or aldehydes.

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is utilized in various synthetic transformations to introduce different functional groups into the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate is unique due to its specific reactivity profile. The presence of the chloromethyl group allows for selective nucleophilic substitution reactions, which can be challenging with other halomethyl derivatives. Additionally, its furan ring provides a versatile platform for further chemical modifications .

Properties

IUPAC Name

methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO3/c1-5-7(8(10)11-2)3-6(4-9)12-5/h3H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFCNNNDDPZDIOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)CCl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90408314
Record name Methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90408314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35351-32-7
Record name 3-Furancarboxylic acid, 5-(chloromethyl)-2-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35351-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90408314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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